An In-depth Technical Guide to (R)-3-(Methoxymethyl)morpholine Hydrochloride
An In-depth Technical Guide to (R)-3-(Methoxymethyl)morpholine Hydrochloride
This guide provides a comprehensive technical overview of (R)-3-(Methoxymethyl)morpholine hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, strategic importance in medicinal chemistry, plausible synthetic pathways, and analytical considerations, grounding our discussion in established chemical principles.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties.[1] Its incorporation into a drug candidate can modulate key parameters such as solubility, metabolic stability, and target binding affinity.[1] The morpholine nitrogen provides a basic handle for salt formation, enhancing aqueous solubility and often improving oral bioavailability, while the ether oxygen can act as a hydrogen bond acceptor, contributing to target engagement.[2]
(R)-3-(Methoxymethyl)morpholine hydrochloride introduces a defined stereocenter and a methoxymethyl substituent. This specific chirality is critical, as stereochemistry plays a pivotal role in biological activity.[3] The methoxymethyl group offers an additional point of interaction and can influence the molecule's conformation and lipophilicity. This building block is particularly valuable in the synthesis of complex molecules where precise three-dimensional architecture is paramount for efficacy, such as in kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics.[3]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of (R)-3-(Methoxymethyl)morpholine hydrochloride is essential for its effective use in synthesis and formulation.
Key Property Summary
| Property | Value | Source(s) |
| CAS Number | 218594-74-2 | [4] |
| Molecular Formula | C₆H₁₄ClNO₂ | [4] |
| Molecular Weight | 167.64 g/mol | [5][6] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥97% | [4] |
| Optical Activity | [α]²⁰/D +14.4° (c=1, MeOH) | [7] |
| Storage | Room temperature, sealed, dry, under inert atmosphere | [5][7] |
Synthesis Strategies: A Logic-Driven Approach
While a specific, publicly documented, step-by-step synthesis for (R)-3-(Methoxymethyl)morpholine hydrochloride is not available, we can construct a logical and efficient synthetic strategy based on established methodologies for chiral morpholine synthesis. A common and effective approach begins with a commercially available chiral starting material.
Proposed Retrosynthetic Analysis
A logical retrosynthesis starts from the target molecule and works backward to identify suitable starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Exemplary Experimental Protocol (Proposed)
This protocol is a hypothetical, yet chemically sound, pathway illustrating the key transformations.
Step 1: Synthesis of N-Protected (R)-2-Amino-3-methoxy-1-propanol
The causality here involves protecting the amine to prevent side reactions during the subsequent Williamson ether synthesis. A Boc (tert-butyloxycarbonyl) group is an excellent choice due to its stability and ease of removal under acidic conditions.
-
Start with commercially available (R)-Boc-serinol.
-
Dissolve the serinol in an anhydrous polar aprotic solvent like THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise. This deprotonates the primary alcohol, forming a nucleophilic alkoxide.
-
Add methyl iodide (MeI) dropwise. The alkoxide displaces the iodide in an SN2 reaction to form the methyl ether.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water and perform a standard aqueous workup followed by purification via column chromatography.
Step 2: Cyclization to form the N-Boc-(R)-3-(Methoxymethyl)morpholine
This step involves a two-part sequence: introduction of a two-carbon unit with a leaving group, followed by an intramolecular cyclization.
-
Dissolve the product from Step 1 in a suitable solvent.
-
React with an appropriate two-carbon electrophile, such as 2-chloroacetyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine) to form an intermediate chloroacetamide.
-
Alternatively, a more direct cyclization can be achieved by reacting the amino alcohol with a reagent like chloroacetaldehyde dimethyl acetal, followed by in-situ reduction and cyclization. A review of morpholine synthesis highlights methods starting from vicinal amino alcohols as a primary strategy.[9]
-
A strong base (e.g., NaH) is then used to deprotonate the remaining alcohol, which subsequently displaces the chloride in an intramolecular Williamson ether synthesis to form the morpholine ring.
Step 3: Deprotection and Salt Formation
The final step removes the protecting group and forms the desired hydrochloride salt.
-
Dissolve the N-Boc protected morpholine from Step 2 in a solvent like 1,4-dioxane or diethyl ether.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.
-
Stir at room temperature. The Boc group will be cleaved, releasing CO₂ and isobutylene, and the amine will be protonated by HCl.
-
The desired (R)-3-(Methoxymethyl)morpholine hydrochloride will typically precipitate from the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.
Caption: Proposed synthetic workflow for the target molecule.
Analytical Methods for Quality Control
Ensuring the chemical purity and, critically, the enantiomeric purity of the final product is paramount. A robust analytical workflow is a self-validating system for the synthesis.
Identity and Purity Confirmation
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.4 ppm), and complex multiplets for the methylene protons on the morpholine ring and the methoxymethyl substituent. The protons adjacent to the oxygen will be downfield (typically 3.5-4.0 ppm) compared to those adjacent to the nitrogen (typically 2.8-3.2 ppm).
-
¹³C NMR: The carbon spectrum will confirm the presence of all six unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 132.1.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O ether stretches (around 1100 cm⁻¹) and N-H stretches for the secondary ammonium salt (broad band around 2400-2800 cm⁻¹).
Enantiomeric Purity Assessment
The most critical analytical task is to determine the enantiomeric excess (e.e.) of the (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
This is the gold standard for separating and quantifying enantiomers.
-
Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.
-
Column Selection (Causality): The choice of CSP is crucial. For a molecule like this, which contains a secondary amine, polysaccharide-based columns (e.g., Chiralpak® series) or macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ series) are often successful.[10] These phases offer multiple interaction modes (hydrogen bonding, dipole-dipole, steric hindrance) necessary for chiral recognition.
-
Method Development (Proposed Protocol):
-
Column: Start with a Chiralpak® AD-3 or similar amylose-based CSP.
-
Mobile Phase: A normal-phase system is often a good starting point. A typical mobile phase would be a mixture of a non-polar solvent like n-Hexane and a polar modifier like isopropanol (IPA) and/or methanol (MeOH), often with a small amount of a basic additive (like diethylamine) to improve peak shape for the amine. An example mobile phase could be n-Hexane/IPA/MeOH (89:10:1, v/v/v).[11]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.
-
Validation: The method must be validated according to ICH guidelines to ensure it is linear, accurate, precise, and robust.[12]
-
Caption: Analytical workflow for product qualification.
Conclusion and Future Outlook
(R)-3-(Methoxymethyl)morpholine hydrochloride stands as a valuable chiral building block for modern drug discovery. Its defined stereochemistry and the favorable properties imparted by the morpholine ring make it an attractive component for creating sophisticated pharmaceutical candidates. While detailed public data on its synthesis and specific applications remain sparse, its utility can be confidently inferred from the extensive body of literature on related chiral morpholines. The synthetic and analytical strategies outlined in this guide provide a robust framework for researchers to produce and validate this compound, enabling its application in the development of next-generation therapeutics. As synthetic methodologies evolve, more efficient and scalable routes to such chiral synthons will undoubtedly emerge, further cementing their role in medicinal chemistry.
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